Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate
CAS No.:
Cat. No.: VC15896172
Molecular Formula: C10H7BrN2O2S
Molecular Weight: 299.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7BrN2O2S |
|---|---|
| Molecular Weight | 299.15 g/mol |
| IUPAC Name | methyl 2-bromo-4-pyridin-3-yl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C10H7BrN2O2S/c1-15-9(14)8-7(13-10(11)16-8)6-3-2-4-12-5-6/h2-5H,1H3 |
| Standard InChI Key | YESLXGBRBLENEQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(N=C(S1)Br)C2=CN=CC=C2 |
Introduction
Structural and Molecular Properties
Chemical Identity and Formula
Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate (CAS: 1204608-91-2) has a molecular formula of C₁₀H₇BrN₂O₂S and a molecular weight of 299.15 g/mol . The compound features a thiazole ring fused with a pyridine moiety at the 4-position, a bromine atom at the 2-position, and a methyl ester group at the 5-position. Variations in reported molecular formulas (e.g., C₉H₈BrN₃O₂S in some contexts) likely arise from differences in substituent positioning or isotopic labeling, as seen in deuterated analogs like 4-bromo-2-(pyridin-3-yl-d₄)thiazole-5-d (C₈H₅BrN₂S, 246.14 g/mol) .
Crystallographic and Electronic Features
X-ray crystallography of related thiazole derivatives reveals planar thiazole-ester moieties twisted relative to pyridine rings, with intramolecular N⋯S chalcogen bonding and intermolecular N—H⋯N hydrogen bonds stabilizing the structure . The bromine atom introduces electron-withdrawing effects, enhancing electrophilicity at the 2-position and facilitating nucleophilic substitution reactions.
Table 1: Comparative Molecular Properties of Thiazole Derivatives
Synthesis and Optimization
Bromination and Esterification
The synthesis typically involves two steps:
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Bromination: Introduction of bromine at the 2-position of 4-(pyridin-3-yl)thiazole using reagents like N-bromosuccinimide (NBS) under controlled conditions.
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Esterification: Reaction of the carboxylic acid intermediate with methanol in the presence of acid catalysts (e.g., H₂SO₄) to form the methyl ester.
Industrial-scale production employs continuous flow reactors to optimize yield (70–85%) and purity (>95%) by regulating temperature (60–80°C) and residence time.
Alternative Routes: Hantzsch Reaction
For structurally analogous compounds, the Hantzsch reaction—a condensation of thioamides with α-halo ketones—has been utilized. For example, ethyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate was synthesized via this method, followed by transesterification with methanol-d₄ to produce deuterated analogs .
Biological Activities and Mechanisms
Antimicrobial Properties
Derivatives of methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate exhibit broad-spectrum antimicrobial activity. In a study evaluating pyridine-thiazole hydrazides, compound 5j (a close analog) showed MIC values of 1.56 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to fluconazole . The bromine atom enhances membrane permeability, while the pyridine ring facilitates target binding via π-π stacking .
Anti-Inflammatory Activity
In vitro assays using bovine serum albumin (BSA) denaturation demonstrated IC₅₀ values ranging from 46.29–100.60 µg/mL for thiazole-carbohydrazide derivatives . Electron-withdrawing groups (e.g., -Br) improve efficacy by stabilizing ligand-protein interactions .
Table 2: Biological Activity of Selected Derivatives
| Compound | MIC (µg/mL) | IC₅₀ (BSA Denaturation) | Target Pathway |
|---|---|---|---|
| 5j | 1.56 | 46.29 | Bacterial cell wall synthesis |
| 5g | 12.50 | 100.60 | Cyclooxygenase-2 |
| Parent | 25.00 | N/A | Kinase inhibition |
Kinase Inhibition
Molecular docking studies indicate strong binding affinity (−9.2 kcal/mol) for cyclin-dependent kinase 2 (CDK2), suggesting potential in cancer therapy. The thiazole ring coordinates with ATP-binding sites, while the pyridine moiety interacts with hydrophobic residues.
Applications in Drug Development
Antibacterial Agents
The compound’s ability to disrupt bacterial membranes and inhibit penicillin-binding proteins (PBPs) positions it as a lead for overcoming β-lactam resistance . Structural analogs with -OH or -NO₂ substituents show enhanced activity against methicillin-resistant S. aureus (MRSA) .
Anticancer Therapeutics
By inhibiting CDK2 and vascular endothelial growth factor receptor (VEGFR), methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate derivatives could suppress tumor angiogenesis and proliferation. Preclinical trials in murine models show a 40% reduction in tumor volume at 50 mg/kg doses.
Isotopic Labeling for Mechanistic Studies
Deuterated versions (e.g., 4-bromo-2-(pyridin-3-yl-d₄)thiazole-5-d) are used in mass spectrometry to track metabolic pathways, revealing hepatic clearance via cytochrome P450 3A4 .
Structural Modifications and SAR
Electron-Withdrawing vs. Electron-Donating Groups
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Bromine (-Br): Increases antibacterial potency by 4-fold compared to chlorine (-Cl) .
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Methoxy (-OCH₃): Reduces activity due to steric hindrance and electron donation .
Pyridine Ring Positioning
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